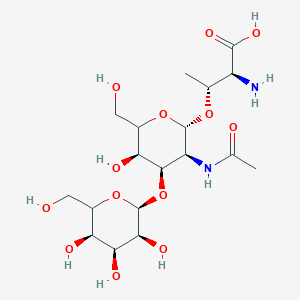

4-甲基伞花素 2-乙酰氨基-2-脱氧-6-O-磺基-β-D-葡萄糖吡喃糖钾盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt and related compounds are synthesized through various chemical reactions, involving condensation processes, protective group strategies, and sulfation techniques to achieve high specificity and yield. For instance, the synthesis process often begins with the peracetylated glycosyl chlorides condensation with the sodium salt of 4-methylumbelliferone in a suitable solvent like N,N-dimethylformamide, leading to high-yield products suitable for biochemical assays (Delmotte, Privat, & Monsigny, 1975). Additionally, innovative synthesis routes have been developed to improve the efficiency and outcome of the synthesis, providing valuable tools for research and diagnostic applications (Pertel, Kakayan, & Seryi, 2018).

Molecular Structure Analysis

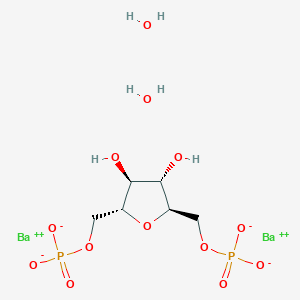

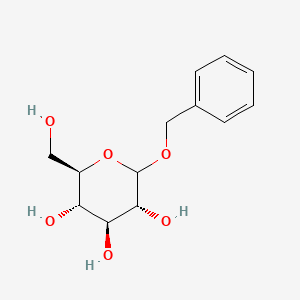

The molecular structure of 4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt reflects its unique chemical properties, which make it an effective substrate in biochemical assays. The structural analyses, including X-ray diffraction, have been utilized to determine the crystal structure and molecular configuration, providing insights into its interaction mechanisms with various enzymes and proteins (Hu, Zhang, Oliver, & Serianni, 2011).

Chemical Reactions and Properties

This compound participates in specific chemical reactions, particularly enzymatic hydrolysis, where it acts as a substrate for enzymes like N-acetyl-α-D-glucosaminidase. The release of 4-methylumbelliferone upon hydrolysis under enzymatic action serves as a fluorescent marker, enabling the quantification and analysis of enzyme activities in various research settings (Chow & Weissmann, 1981).

科学研究应用

生化分析和酶学研究

该化合物的主要应用之一是酶活性的荧光测定,特别是 N-乙酰-β-D-己糖胺酶,该酶在糖蛋白和糖脂的降解中起着至关重要的作用。例如,Tassi 等人 (2006) 的研究利用了荧光底物,包括 4-甲基伞花素 2-乙酰氨基-2-脱氧-β-D-葡萄糖吡喃糖及其 6-硫酸酯衍生物,来评估生育和不育男性的精浆中 N-乙酰-β-D-己糖胺酶的活性和同工酶组成,揭示了两组之间同工酶组成存在显着差异 Tassi, A., Angelini, A., Beccari, T., & Capodicasa, E. (2006). 临床化学和实验室医学 (CCLM)。

合成化学和材料科学

在合成化学中,4-甲基伞花素 2-乙酰氨基-2-脱氧-6-O-磺基-β-D-葡萄糖吡喃糖的衍生物用于合成复杂的糖分子。一个例子是 Bélot 和 Jacquinet (2000) 的工作,他们描述了硫酸软骨素 6-三糖衍生物的合成,突出了此类化合物在合成生物相关分子的效用 Bélot, F., & Jacquinet, J. (2000). 碳水化合物研究。

细胞和分子生物学

该化合物的应用延伸到细胞和分子生物学,在那里它被用于研究溶酶体贮积症,例如桑德霍夫病和 GM2-神经节苷脂沉积症。Yamato 等人 (2004) 证明了使用 4-甲基伞花素 2-乙酰氨基-2-脱氧-β-D-葡萄糖吡喃糖及其磺基衍生物通过血液和脑脊液诊断犬 GM2-神经节苷脂沉积症,展示了该化合物对遗传性疾病诊断检测开发的作用 Yamato, O., Satoh, H., Matsuki, N., Ono, K., Yamasaki, M., & Maede, Y. (2004). 兽医诊断调查杂志。

作用机制

Target of Action

The primary target of 4-Methylumbelliferyl 2-acetamido-2-deoxy-6-O-sulfo-b-D-glucopyranoside potassium salt is N-acetyl-β-D-glucosaminidase (Hexosaminidase A) . This enzyme plays a crucial role in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.

Mode of Action

This compound acts as a fluorogenic substrate for N-acetyl-β-D-glucosaminidase . Upon enzymatic cleavage by the enzyme, it releases 4-methylumbelliferone (4-MU) . The fluorescence of 4-MU can be used to quantify the activity of the enzyme .

Biochemical Pathways

The compound is involved in the lysosomal degradation pathway of glycosaminoglycans. The enzyme N-acetyl-β-D-glucosaminidase, which the compound targets, is responsible for removing terminal β-glycosidically bound N-acetylglucosamine and N-acetylgalactosamine residues .

Pharmacokinetics

It is known to be soluble in water , which suggests it could have good bioavailability. It is also reported to be light sensitive , indicating that its stability and bioavailability could be affected by exposure to light.

Result of Action

The cleavage of the compound by N-acetyl-β-D-glucosaminidase results in the release of 4-MU, which fluoresces . This fluorescence can be measured to quantify the activity of the enzyme . This can be particularly useful in diagnosing conditions like Sanfilippo B Syndrome and Tay-Sachs disease , which are characterized by defects in the enzyme.

Action Environment

The action of this compound is influenced by environmental factors such as pH and light. The fluorescence of 4-MU is pH-dependent, with excitation maxima at low and high pH . The compound is also reported to be light sensitive , suggesting that light exposure could affect its stability and efficacy.

属性

IUPAC Name |

potassium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSZCFCWZWWIHC-SZSLDHOESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20KNO11S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)